Technical Guide: Chemical Properties and Potential Applications of N-(5-Amino-2-methoxyphenyl)butanamide
Technical Guide: Chemical Properties and Potential Applications of N-(5-Amino-2-methoxyphenyl)butanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of N-(5-Amino-2-methoxyphenyl)butanamide. Due to the limited availability of experimental data for this specific compound, this document also includes predicted properties and information on closely related analogues to offer a broader context for its potential characteristics and applications. This guide covers chemical identifiers, physicochemical properties, a proposed synthesis protocol, and an exploration of potential biological activities based on the pharmacology of related aminophenol derivatives.
Chemical Identity and Structure
N-(5-Amino-2-methoxyphenyl)butanamide is an aromatic amide with the molecular formula C11H16N2O2.[1] Its structure consists of a butanamide group attached to a 5-amino-2-methoxyphenyl ring.
Table 1: Chemical Identifiers for N-(5-Amino-2-methoxyphenyl)butanamide
| Identifier | Value | Source |
| IUPAC Name | N-(5-amino-2-methoxyphenyl)butanamide | PubChem |
| CAS Number | 946710-33-4 | PubChem |
| PubChem CID | 17607952 | [1] |
| Molecular Formula | C11H16N2O2 | [1] |
| Molecular Weight | 208.26 g/mol | [1] |
| Canonical SMILES | CCCC(=O)NC1=C(C=CC(=C1)N)OC | PubChem |
| InChI Key | KRHILNALWGGEKV-UHFFFAOYSA-N | PubChem |
| Synonyms | N-(5-Amino-2-methoxyphenyl)butyramide, AKOS000102265, SB77748 | PubChem |
Physicochemical Properties
Table 2: Predicted and Analogous Physicochemical Properties
| Property | N-(5-Amino-2-methoxyphenyl)butanamide (Predicted/Inferred) | Butyramide (Experimental) |
| Melting Point | Data not available. Likely a solid at room temperature. | 115-116 °C |
| Boiling Point | Data not available. | 216 °C |
| Water Solubility | Predicted to have low solubility based on its aromatic structure. | Freely soluble |
| Solubility in Organic Solvents | Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. | Soluble in ethanol, slightly soluble in diethyl ether. |
| XLogP3 | 1.8 | -0.5 |
Experimental Protocols
Proposed Synthesis: Acylation of 5-Amino-2-methoxyphenol
A plausible and common method for the synthesis of N-aryl amides is the acylation of an aniline derivative with an acyl chloride.[2][3][4] In this case, N-(5-Amino-2-methoxyphenyl)butanamide can be synthesized by reacting 5-Amino-2-methoxyphenol with butanoyl chloride in the presence of a base to neutralize the HCl byproduct.
Reaction Scheme:
Materials:
-
5-Amino-2-methoxyphenol
-
Butanoyl chloride
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Triethylamine or pyridine (as a base)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1 equivalent of 5-Amino-2-methoxyphenol in anhydrous DCM.
-
Add 1.1 to 1.2 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution and stir.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add 1 equivalent of butanoyl chloride dropwise to the cooled, stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate to neutralize any excess acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure N-(5-Amino-2-methoxyphenyl)butanamide.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure. Predicted shifts for the aromatic protons would be complex due to the substitution pattern. The methoxy group would appear as a singlet around 3.8 ppm, and the aliphatic protons of the butanamide chain would appear in the upfield region.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretch (around 3300-3500 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-N stretching vibrations.
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound (208.26 g/mol ).
Potential Biological Activity and Signaling Pathways
While there is no specific pharmacological data available for N-(5-Amino-2-methoxyphenyl)butanamide, the broader class of aminophenol derivatives has been extensively studied and is known to possess a range of biological activities.[5][6][7][8][9]
Potential Areas of Activity:
-
Analgesic and Antipyretic Properties: Many p-aminophenol derivatives, most notably paracetamol (acetaminophen), exhibit analgesic and antipyretic effects.[6][7] The mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly in the central nervous system.
-
Anti-inflammatory Activity: While paracetamol has weak peripheral anti-inflammatory effects, other aminophenol derivatives have been investigated for their anti-inflammatory potential.[9]
-
Antimicrobial and Antifungal Activity: Various N-substituted amides and aminophenol derivatives have demonstrated activity against a range of bacterial and fungal strains.[10][11]
-
Anticancer and Cytotoxic Activity: Some aminophenol-based compounds have been explored as potential anticancer agents.[9][12] The mechanisms can be varied, including the induction of apoptosis or inhibition of key enzymes in cancer cell proliferation.
Given these precedents, N-(5-Amino-2-methoxyphenyl)butanamide could be a candidate for screening in these therapeutic areas.
Visualizations
As no specific signaling pathway for N-(5-Amino-2-methoxyphenyl)butanamide has been identified, the following diagrams illustrate a general experimental workflow for its synthesis and characterization, and a hypothetical signaling pathway that is often modulated by analgesic and anti-inflammatory compounds.
Caption: General workflow for the synthesis and characterization of N-(5-Amino-2-methoxyphenyl)butanamide.
Caption: Hypothetical signaling pathway for the anti-inflammatory and analgesic effects of aminophenol derivatives.
Conclusion
N-(5-Amino-2-methoxyphenyl)butanamide is a compound for which specific experimental data is currently lacking in the public domain. However, based on established chemical principles and data from analogous compounds, this guide provides a foundational understanding of its identity, a reliable method for its synthesis, and a scientifically grounded rationale for exploring its potential biological activities. The structural similarity to known pharmacologically active aminophenol derivatives suggests that this compound could be a valuable candidate for further investigation in drug discovery programs, particularly in the areas of analgesia, and anti-inflammatory and antimicrobial research. Further experimental validation of its physicochemical properties and biological effects is warranted.
References
- 1. N-(5-Amino-2-methoxyphenyl)butanamide | C11H16N2O2 | CID 17607952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Reaction of acid chlorides with amines reaction of acid anhydrides with amines synthesis of Paracetamol Nylon-6 Nylon-6,6 synthesis equations diagrams organic nitrogen compounds organonitrogen molecules advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 4. savemyexams.com [savemyexams.com]
- 5. SYNTHESIS AND PRELIMINARY PHARMACOLOGY OF 2-AMINOPHENOL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brainkart.com [brainkart.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. kajay-remedies.com [kajay-remedies.com]
- 10. sustainability.uobabylon.edu.iq [sustainability.uobabylon.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide [mdpi.com]
